6-Chloro-1-benzofuran-7-carbaldehyde
Description
6-Chloro-1-benzofuran-7-carbaldehyde is a benzofuran derivative featuring a chlorine atom at the 6-position and an aldehyde group at the 7-position of the fused aromatic ring system. Benzofuran scaffolds are of significant interest in medicinal and materials chemistry due to their diverse biological activities and structural versatility.
Properties
IUPAC Name |
6-chloro-1-benzofuran-7-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-8-2-1-6-3-4-12-9(6)7(8)5-11/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLBREHYWLVOGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CO2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-benzofuran-7-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzofuran derivative.
Formylation: The formylation at the 7th position is often carried out using the Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-benzofuran-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products
Oxidation: 6-Chloro-1-benzofuran-7-carboxylic acid.
Reduction: 6-Chloro-1-benzofuran-7-methanol.
Substitution: 6-Methoxy-1-benzofuran-7-carbaldehyde (if methoxide is used).
Scientific Research Applications
6-Chloro-1-benzofuran-7-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as an intermediate in the synthesis of bioactive compounds that can be used in biological studies.
Medicine: It is a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-1-benzofuran-7-carbaldehyde depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chloro substituent can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Positional Isomerism: 5-Chloro vs. 6-Chloro Substitution
The position of the chlorine substituent significantly impacts molecular properties. For example:
- 5-Chloro-1-benzofuran-7-carbaldehyde (CID 83875623, C₉H₅ClO₂) shares the same molecular formula as the 6-chloro isomer but differs in substituent placement. The 5-chloro isomer’s SMILES string (C1=COC2=C(C=C(C=C21)Cl)C=O) highlights its substitution pattern, distinct from the 6-chloro analog .
- Impact on Physical Properties: Positional isomers often exhibit divergent melting points, boiling points, and spectral signatures. For instance, methyl ester derivatives of benzofurans (e.g., methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate) show melting points around 252–253°C, influenced by functional group interactions .
Table 1: Comparison of Benzofuran Derivatives
Functional Group Variations
Aldehyde vs. Cyano/Ester Groups
- Aldehyde Group : The presence of an aldehyde at position 7 (as in the target compound) introduces electrophilic character, enabling condensation reactions (e.g., hydrazone formation, as seen in ’s compound 17, which uses a benzaldehyde precursor) .
- Cyano Group: Compound 17 (6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine) exhibits a nitrile stretch at 2235 cm⁻¹ (IR) and a C=N band at 1605 cm⁻¹, reflecting distinct electronic properties compared to aldehydes .
- Ester Group : Methyl ester derivatives (e.g., compound 3 in ) display strong C=O IR absorption at 1740 cm⁻¹ and characteristic ¹H-NMR signals for methoxy groups (δ 3.88), highlighting the influence of electron-withdrawing substituents on spectral profiles .
Substituent Effects: Cl vs. OH
- Chlorine (Electron-Withdrawing) : Enhances electrophilic aromatic substitution resistance but may increase acidity of adjacent protons.
- Hydroxy (Electron-Donating) : 6-Hydroxy-1-benzofuran-7-carbaldehyde () likely exhibits hydrogen bonding, altering solubility and reactivity compared to chloro-substituted analogs .
Biological Activity
6-Chloro-1-benzofuran-7-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C9H5ClO2 |
| Molecular Weight | 180.59 g/mol |
| IUPAC Name | This compound |
| InChI Key | SMYWOLASDJCFJO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1Cl)OC=C2C=O |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It is believed to form reactive intermediates that can modify cellular components, thereby eliciting pharmacological effects. The specific pathways and targets are still under investigation, but preliminary studies suggest involvement in:
- Antimicrobial Activity: Exhibiting potential against various bacterial and fungal strains.
- Anticancer Properties: Demonstrated efficacy in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity. In a study evaluating its effects against several pathogens, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal species. The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
The compound has been explored for its anticancer potential. A study highlighted its ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound was shown to inhibit key signaling pathways involved in cell survival and proliferation, suggesting it could serve as a lead compound for developing new anticancer agents.
Case Studies
-
Study on Antimicrobial Efficacy:
- Objective: To assess the antimicrobial activity against selected bacterial strains.
- Method: Disk diffusion method was employed to evaluate the inhibition zones.
- Results: Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.
-
Anticancer Activity Assessment:
- Objective: To investigate the effects on human cancer cell lines.
- Method: MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.
- Results: The compound exhibited IC50 values below 20 µM in several cancer lines, indicating potent antiproliferative activity.
Comparative Analysis with Related Compounds
A comparative analysis with similar benzofuran derivatives reveals that this compound may exhibit enhanced biological activities due to its unique chlorine substitution pattern. This structural feature is believed to influence its reactivity and interaction with biological targets.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| 4-Bromo-6-chlorobenzofuran-3-carbaldehyde | Moderate | Low |
| 3-Chlorobenzofuran-6-carbaldehyde | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
